molecular formula C18H20N2O4 B5796228 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide

2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide

Cat. No. B5796228
M. Wt: 328.4 g/mol
InChI Key: VLWWZXNUVCQUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide, commonly known as DPA-714, is a radioligand used in positron emission tomography (PET) imaging to visualize the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation, making it a valuable biomarker for various neurological disorders.

Mechanism of Action

DPA-714 binds to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the transport of cholesterol into the mitochondria, where it is converted into steroid hormones. DPA-714 binding to TSPO can modulate this process and has been shown to have anti-inflammatory effects in various animal models.
Biochemical and physiological effects:
DPA-714 has been shown to reduce neuroinflammation in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of DPA-714 are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using DPA-714 in lab experiments is its high affinity for TSPO, making it a valuable tool for visualizing neuroinflammation in vivo. However, its short half-life (approximately 20 minutes) limits its use in longitudinal studies. Additionally, the cost of DPA-714 and the need for specialized equipment (such as 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide scanners) can be a limitation for some researchers.

Future Directions

Future research on DPA-714 could focus on developing longer-lasting radioligands for TSPO imaging, improving the synthesis method to reduce the cost of production, and studying the biochemical and physiological effects of DPA-714 in more detail. Additionally, DPA-714 could be used in combination with other imaging techniques (such as magnetic resonance imaging) to provide a more complete picture of neuroinflammation in various neurological disorders.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)ethylenediamine to form the amide. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield the desired product.

Scientific Research Applications

DPA-714 is widely used in 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide imaging studies to visualize TSPO in the brain. TSPO is upregulated in response to various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide imaging with DPA-714 can provide valuable information on the extent and distribution of neuroinflammation in these disorders, aiding in diagnosis and monitoring of disease progression.

properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-15-9-8-14(10-16(15)23-2)11-17(19)20-24-18(21)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWWZXNUVCQUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NOC(=O)CC2=CC=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N/OC(=O)CC2=CC=CC=C2)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide

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